Cas no 797-72-8 (Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-)

Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl- structure
797-72-8 structure
Product Name:Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-
CAS No:797-72-8
MF:C20H20NOP
MW:321.352665901184
CID:532097
PubChem ID:4411547
Update Time:2025-04-19

Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenamine, 4-(diphenylphosphinyl)-N,N-dimethyl-
    • 4-diphenylphosphoryl-N,N-dimethylaniline
    • (4-(DIPHENYL-PHOSPHINOYL)-PHENYL)-DIMETHYL-AMINE
    • (4-(Dimethylamino)phenyl)diphenylphosphine oxide
    • 797-72-8
    • DTXSID40402983
    • AKOS002271522
    • Inchi: 1S/C20H20NOP/c1-21(2)17-13-15-20(16-14-17)23(22,18-9-5-3-6-10-18)19-11-7-4-8-12-19/h3-16H,1-2H3
    • InChI Key: IRWRWTCTSDPRSA-UHFFFAOYSA-N
    • SMILES: P(C1C=CC=CC=1)(C1C=CC=CC=1)(C1C=CC(=CC=1)N(C)C)=O

Computed Properties

  • Exact Mass: 321.1284
  • Monoisotopic Mass: 321.128251259g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 4
  • Complexity: 380
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 20.3Ų

Experimental Properties

  • PSA: 20.31
  • LogP: 3.39200
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